molecular formula C25H21N5O3 B15026143 2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

Cat. No.: B15026143
M. Wt: 439.5 g/mol
InChI Key: VOGIHVDGTDFNNB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide is a complex organic compound that features a combination of methoxyphenoxy, triazolo, and phthalazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the methoxyphenoxy intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy group.

    Synthesis of the triazolo intermediate: The triazolo ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of intermediates: The methoxyphenoxy and triazolo intermediates are coupled under specific conditions, often involving catalysts and solvents, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The triazolo ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The phenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of the triazolo ring may produce dihydro derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The triazolo and phthalazinyl groups are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]pyrimidin-3-yl)phenyl]acetamide
  • 2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]quinoxalin-3-yl)phenyl]acetamide

Uniqueness

2-(4-methoxyphenoxy)-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and make it a valuable compound for research and development.

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C25H21N5O3/c1-16-21-8-3-4-9-22(21)25-28-27-24(30(25)29-16)17-6-5-7-18(14-17)26-23(31)15-33-20-12-10-19(32-2)11-13-20/h3-14H,15H2,1-2H3,(H,26,31)

InChI Key

VOGIHVDGTDFNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=CC=C4)NC(=O)COC5=CC=C(C=C5)OC

Origin of Product

United States

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